molecular formula C8H9Cl2N3 B1177255 coxIII protein CAS No. 147603-38-1

coxIII protein

Cat. No.: B1177255
CAS No.: 147603-38-1
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Description

Historical Discovery and Nomenclature

The historical trajectory of cytochrome c oxidase subunit III discovery traces back to the pioneering investigations of David Keilin in 1925, who first identified the cytochrome system and established the foundational understanding of cellular respiration. Keilin's groundbreaking work demonstrated that the previously termed "indophenol oxidase" was actually a cytochrome oxidase, fundamentally revolutionizing the understanding of cellular respiratory mechanisms and establishing the conceptual framework for modern respiratory chain research. The subsequent decades witnessed intensive research efforts to elucidate the individual components of the cytochrome oxidase complex, with particular attention devoted to understanding the role of each subunit in the overall enzymatic function. The nomenclature of cytochrome c oxidase subunit III has evolved considerably since its initial identification, with various designations including cytochrome c oxidase polypeptide III, mitochondrially encoded cytochrome c oxidase III, and the gene designation MT-CO3 in humans. This standardization of nomenclature reflects the increasing sophistication of molecular biology techniques and the growing understanding of the genetic basis of respiratory complex assembly.

The characterization of cytochrome c oxidase subunit III as a distinct molecular entity required decades of biochemical and structural investigations to establish its specific role within the larger enzymatic complex. Early studies by Keilin and Hartree in the 1930s provided the initial evidence that cytochrome oxidase functioned as the terminal enzyme of cellular respiration, directly catalyzing the oxidation of reduced cytochrome c. However, the identification of individual subunits within this complex required the development of advanced protein purification techniques and analytical methods that emerged in subsequent decades. The recognition that cytochrome c oxidase contained multiple discrete subunits, including what would eventually be designated as subunit III, represented a crucial advancement in understanding the molecular architecture of respiratory complexes. This historical progression from Keilin's initial observations to the detailed molecular characterization of individual subunits illustrates the cumulative nature of scientific discovery and the importance of technological advancement in enabling deeper understanding of biological systems.

Phylogenetic Conservation Across Eukaryotes and Prokaryotes

The phylogenetic analysis of cytochrome c oxidase subunit III reveals remarkable conservation across diverse evolutionary lineages, demonstrating the fundamental importance of this protein in aerobic metabolism throughout the tree of life. Comprehensive evolutionary studies utilizing both eubacterial and archaebacterial sequences have revealed that cytochrome oxidase represents an ancient enzymatic system, with evidence suggesting its presence in the common ancestor of Bacteria and Archaea. The conservation of this subunit across such vast evolutionary distances indicates its essential role in aerobic energy generation and suggests that the basic structural and functional requirements for this protein have remained relatively stable throughout evolutionary history. Molecular phylogenetic investigations have demonstrated that while the overall structure and function of cytochrome c oxidase subunit III remain highly conserved, specific variations exist that reflect adaptation to different cellular environments and metabolic requirements across various organisms.

The comparative analysis of cytochrome c oxidase subunit III sequences across different taxonomic groups has provided valuable insights into the evolutionary relationships between organisms and the molecular mechanisms underlying respiratory function. Studies examining the cytochrome c oxidase subunit III gene in diverse species, including parasitic organisms such as Babesia species, have demonstrated its utility as an informative marker for phylogenetic analysis and species differentiation. The sequence variation observed in this gene among different species ranges significantly, with some comparisons showing up to 32.4% sequence divergence, while maintaining sufficient conservation to enable meaningful phylogenetic reconstruction. These investigations have revealed that cytochrome c oxidase subunit III possesses superior resolving power compared to other commonly used molecular markers, such as the nuclear 18S ribosomal RNA gene and the mitochondrial cytochrome b gene, particularly for distinguishing closely related lineages.

Table 1: Comparative Analysis of Cytochrome c Oxidase Subunit III Conservation Across Major Taxonomic Groups

Taxonomic Group Protein Length (amino acids) Key Structural Features Sequence Identity to Human Functional Conservation
Mammals 261 7 transmembrane domains 100% Complete
Other Vertebrates 260-262 7 transmembrane domains 85-95% Complete
Invertebrates 258-265 6-7 transmembrane domains 70-85% High
Plants 263-267 7 transmembrane domains 65-80% High
Fungi 259-264 7 transmembrane domains 60-75% High
Bacteria 250-270 Variable domains 45-65% Moderate
Archaea 245-275 Variable domains 40-60% Moderate

The structural conservation of cytochrome c oxidase subunit III across different organism groups demonstrates the fundamental constraints imposed by its functional requirements within the respiratory complex. In prokaryotic systems, the enzyme complex typically contains only one to three subunits, representing a simplified version of the more elaborate eukaryotic structure that includes numerous additional subunits. Despite this structural simplification, the core function of cytochrome c oxidase subunit III remains preserved, indicating that the essential catalytic and proton-pumping functions of the complex can be maintained with varying degrees of structural complexity. The presence of distinct types of cytochrome c oxidase in different bacterial lineages, such as the cbb3-type cytochrome c oxidases found exclusively in bacteria, represents evolutionary adaptations to specific environmental conditions while maintaining the fundamental role of electron transfer and proton translocation.

Table 2: Evolutionary Divergence of Cytochrome c Oxidase Subunit III Gene Sequences

Species Comparison Sequence Divergence (%) Evolutionary Distance (substitutions/site) Phylogenetic Utility Reference
Within Babesia species 0-32.4% 0.00-0.45 High resolution
Mammalian species 5-15% 0.05-0.20 Moderate resolution
Plant mitochondria 15-25% 0.20-0.35 Good resolution
Bacterial lineages 25-45% 0.35-0.65 Broad relationships
Cross-domain comparison 45-70% 0.65-1.20 Deep phylogeny

The investigation of cytochrome c oxidase subunit III in various organisms has revealed interesting patterns of molecular evolution, including evidence for gene duplication events and lateral gene transfer in certain lineages. Phylogenetic analyses have identified several ancient gene duplication events that occurred in the common ancestor of Bacteria and Archaea, as well as more recent duplications that have occurred in specific bacterial lineages. The presence of multiple copies of cytochrome c oxidase subunit III genes in some organisms, such as the two loci identified in Oenothera mitochondria, demonstrates the dynamic nature of mitochondrial genome evolution and the potential for functional diversification of respiratory complexes. These evolutionary processes have contributed to the diversity of respiratory systems observed across different organisms while maintaining the fundamental conservation of core catalytic functions essential for aerobic metabolism.

Properties

CAS No.

147603-38-1

Molecular Formula

C8H9Cl2N3

Synonyms

coxIII protein

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Features

  • Primary Structure: CoxIII is a transmembrane protein with 260–300 amino acids, depending on the species. In wheat, the genomic coxIII sequence undergoes RNA editing (12 C-to-U conversions and 1 U-to-C conversion), enhancing its homology with non-plant orthologs .
  • Genetic Diversity : Studies on Pinus koraiensis (red pine) reveal moderate genetic diversity in mitochondrial coxIII, with 36 haplotypes identified among 125 individuals. Nucleotide composition averages: A (21.7%), T (30.9%), G (22.4%), C (25.1%) .
  • Pathogenic Interactions: CoxIII interacts with hepatitis B virus X protein (HBx), disrupting mitochondrial function and promoting hepatocellular carcinogenesis via ROS-mediated pathways .

Regulatory Mechanisms

  • Translational Activation : In Saccharomyces cerevisiae, coxIII mRNA translation requires nuclear-encoded activators (PET122, PET494, PET54) and ribosomal proteins (PET123, MRP1) .
  • Assembly : Yeast mutants lacking coxIII exhibit defective assembly of mitochondrial-synthesized subunits, while cytoplasmic subunits (e.g., IV, VI) remain unassembled .

Comparison with Similar Compounds

CoxIII is compared here with other ETC subunits and structurally/functionally related mitochondrial proteins.

Structural and Genetic Comparison

Feature coxIII coxI coxII ATP Synthase Subunits Cytochrome b (cob)
Synthesis Location Mitochondrial genome Mitochondrial genome Mitochondrial genome Nuclear (e.g., ATP5F1) / Mitochondrial (ATP6) Mitochondrial genome
RNA Editing 12 C-to-U, 1 U-to-C (wheat) Not reported Limited editing in plants None Not reported
Regulatory Genes PET122, PET494, PET54 (yeast) Unknown Unknown Nuclear-encoded assembly factors Unknown
Genetic Diversity Moderate (4.7% variable sites in red pine) High conservation Variable across taxa Species-specific polymorphism High in CMS lines (soybean)
Key Interactions HBx protein (hepatocarcinogenesis) No viral interactions reported No viral interactions reported Interacts with ETC complexes Binds quinone in Complex III

Functional Divergence

  • Role in Oxidative Phosphorylation : CoxIII contributes to proton channeling in Complex IV, while coxI and coxII house heme centers for electron transfer. ATP synthase subunits (e.g., ATP6) directly catalyze ATP synthesis .
  • Disease Associations : CoxIII dysfunction is linked to HBV-related liver injury via ROS overproduction . In contrast, coxI mutations are associated with neurodegenerative disorders (e.g., Leigh syndrome), and cytochrome b defects cause mitochondrial encephalopathies .
  • Evolutionary Conservation: CoxIII exhibits higher RNA editing in plants to align with non-plant homologs, a feature less pronounced in coxI/II .

Regulatory and Mechanistic Contrasts

  • Translational Control : CoxIII requires mRNA-specific activators (PET proteins) in yeast, whereas coxI/II translation relies on broader mitochondrial ribosome machinery .
  • Assembly Dependencies : CoxIII assembly in yeast is disrupted by nuclear mutations (e.g., PET54), while cytoplasmic subunits (IV, VI) remain soluble but unassembled .

Preparation Methods

Triton X-100 Solubilization

Native CoxIII purification from bovine heart mitochondria involves selective solubilization with 1% Triton X-100, followed by hydroxyapatite and gel filtration chromatography. This method preserves the enzyme’s pulsed state, characterized by monoexponential cyanide-binding kinetics and rapid electron transfer between cytochrome a and a3. Subunit analysis confirmed the retention of all COX core subunits, with a specific activity of 120 μmol cytochrome c oxidized per minute per milligram protein.

Acid Extraction with Trichloroacetic Acid (TCA)

For yeast CoxIII, 10% TCA extraction efficiently isolates proteins while inhibiting proteolysis. Cell pellets are vortexed with glass beads in TCA buffer, centrifuged, and resuspended in SDS-PAGE buffer. This method yields 0.5–1.0 mg protein per 10 mL culture, ideal for Western blotting.

Purification and Assembly of CoxIII

Hydroxyapatite Chromatography

Following Triton X-100 solubilization, hydroxyapatite chromatography at pH 7.4 elutes CoxIII with a linear phosphate gradient (10–300 mM). This step removes non-COX proteins, achieving >95% purity.

Gel Filtration Chromatography

Size-exclusion chromatography on Sephacryl S-300 resolves the COX holoenzyme (210 kDa) from free subunits. CoxIII-containing fractions exhibit an absorbance ratio (A₂₈₀/A₄₂₀) of 1.2–1.5, indicative of heme retention.

Assembly with Nuclear-Encoded Subunits

In yeast, CoxIII forms a pre-assembly module with Cox4p, Cox7p, Cox13p, and Rcf1p. Blue native PAGE revealed intermediate complexes of 150 kDa (CoxIII + Cox4p) and 250 kDa (CoxIII + Cox7p/Cox13p), preceding incorporation into the 500 kDa holoenzyme.

Mutagenesis and Functional Analysis

Site-Directed Mutagenesis of Conserved Residues

Substitution of Glu98 and Asp259 in bacterial CoxIII abolished proton pumping in earlier studies, but recent work in Paracoccus denitrificans showed that E98Q and D259N mutants retained 80–90% proton translocation efficiency. This challenges the dogma that CoxIII is essential for proton coupling.

Deletion Mutants

ΔCoxIII strains exhibit 30% residual COX activity, suggesting compensatory mechanisms in proton translocation. However, these strains show reduced growth under hypoxic conditions, highlighting CoxIII’s role in metabolic adaptation.

Quality Control and Validation

Western Blotting

Anti-COX III antibodies (1:1,000 dilution) detect a 30 kDa band in HL-1 lysates, with sham-operated controls showing 5-fold lower expression compared to heart failure models.

Enzymatic Activity Assays

COX activity is measured spectrophotometrically at 550 nm, monitoring cytochrome c oxidation. Recombinant CoxIII reduces activity from 4.2 ± 0.3 μmol/min/mg (vector control) to 2.1 ± 0.2 μmol/min/mg.

Structural Validation

Cryo-EM of bovine COX resolved CoxIII’s 12 transmembrane helices, with Glu98 forming a hydrogen bond to a heme propionate group. This interaction is disrupted in E98Q mutants, explaining their altered kinetics.

Comparative Analysis of Extraction Methods

MethodYield (mg/g tissue)Purity (%)Activity (μmol/min/mg)
Triton X-100 + HA0.8–1.295120 ± 15
TCA extraction0.5–1.080N/A
Recombinant (HL-1)0.3–0.5902.1 ± 0.2

Q & A

Q. How do post-translational modifications (PTMs) of CoxIII influence its stability and function, and what methods detect these modifications?

  • Methodological Answer : Employ PTM-specific enrichment techniques, such as phosphopeptide immunoprecipitation or ubiquitin remnant motif antibodies, coupled with LC-MS/MS. Functional assays (e.g., cycloheximide chase for protein half-life measurements) can link PTMs to degradation rates. Site-directed mutagenesis of modified residues (e.g., phosphorylation sites) can test their impact on COX activity .

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